![molecular formula C66H78S6 B14008077 1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene CAS No. 75155-58-7](/img/structure/B14008077.png)
1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- is a complex organic compound characterized by a benzene ring substituted with six [(3,5-dimethylphenyl)methyl]thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- typically involves multi-step organic reactions. One common method includes the thiolation of benzene derivatives using [(3,5-dimethylphenyl)methyl]thiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific temperature control.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hexakis(trimethylsilylethynyl)benzene
- Hexakis(4-bromophenyl)benzene
- Hexakis(benzylthio)benzene
Uniqueness
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- is unique due to the presence of [(3,5-dimethylphenyl)methyl]thio groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
75155-58-7 |
|---|---|
Molecular Formula |
C66H78S6 |
Molecular Weight |
1063.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C66H78S6/c1-43-13-44(2)20-55(19-43)31-67-37-61-62(38-68-32-56-21-45(3)14-46(4)22-56)64(40-70-34-58-25-49(7)16-50(8)26-58)66(42-72-36-60-29-53(11)18-54(12)30-60)65(41-71-35-59-27-51(9)17-52(10)28-59)63(61)39-69-33-57-23-47(5)15-48(6)24-57/h13-30H,31-42H2,1-12H3 |
InChI Key |
DISVWHYOXUMEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC2=C(C(=C(C(=C2CSCC3=CC(=CC(=C3)C)C)CSCC4=CC(=CC(=C4)C)C)CSCC5=CC(=CC(=C5)C)C)CSCC6=CC(=CC(=C6)C)C)CSCC7=CC(=CC(=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
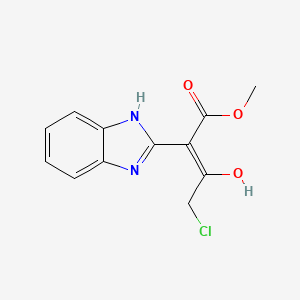
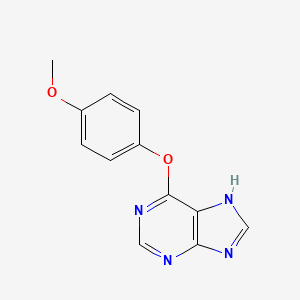
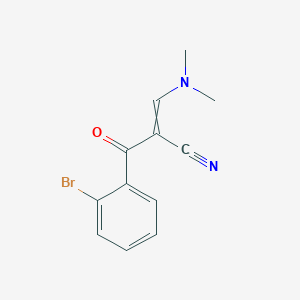
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
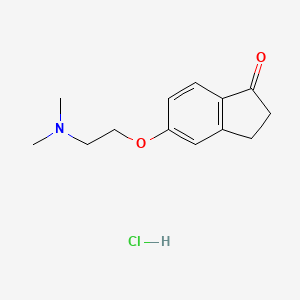
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)

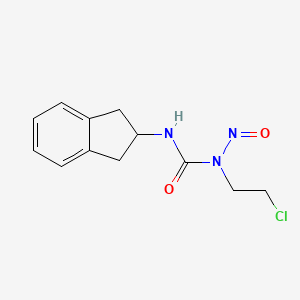
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
